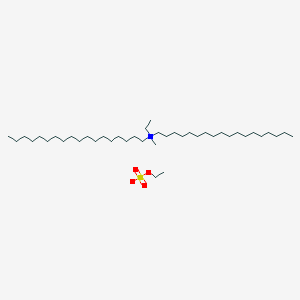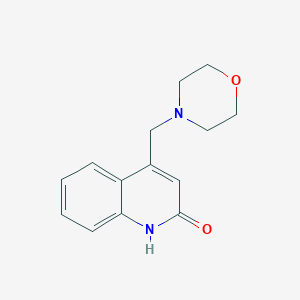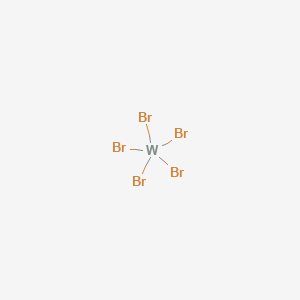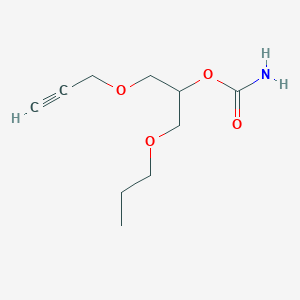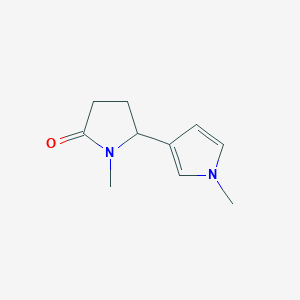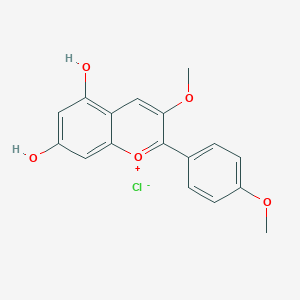
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride, also known as MBCD, is a synthetic compound that has been studied for its potential applications in scientific research. MBCD is a member of the chromenylium family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. In neuroprotection, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to inhibit oxidative stress and inflammation, which are both implicated in the pathogenesis of neurodegenerative diseases. In immunology, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to modulate the activity of immune cells such as T cells and macrophages.
Biochemische Und Physiologische Effekte
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune response. In addition, 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride in lab experiments is its specificity for certain pathways and cell types. This allows researchers to more precisely study the effects of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride on specific biological processes. However, one limitation of using 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are many potential future directions for research on 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride. One area of interest is the development of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride analogs with improved specificity and reduced toxicity. Another area of interest is the study of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Finally, further research is needed to fully understand the mechanism of action of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride and its potential applications in scientific research.
Synthesemethoden
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride can be synthesized using a variety of methods, but one of the most common is the reaction of 4-methoxyphenylacetic acid with 3-methoxy-2-naphthaldehyde in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to form the chloride salt of 3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
CAS-Nummer |
13544-51-9 |
|---|---|
Produktname |
3-Methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride |
Molekularformel |
C17H15ClO5 |
Molekulargewicht |
334.7 g/mol |
IUPAC-Name |
3-methoxy-2-(4-methoxyphenyl)chromenylium-5,7-diol;chloride |
InChI |
InChI=1S/C17H14O5.ClH/c1-20-12-5-3-10(4-6-12)17-16(21-2)9-13-14(19)7-11(18)8-15(13)22-17;/h3-9H,1-2H3,(H-,18,19);1H |
InChI-Schlüssel |
XIQIMUVAMJIXOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-] |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC)O)O.[Cl-] |
Synonyme |
3-methoxy-2-(4-methoxyphenyl)-7H-chromene-5,7-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




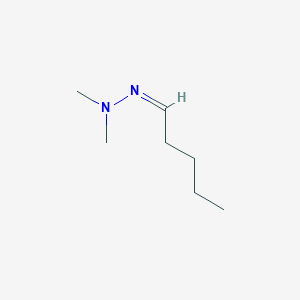




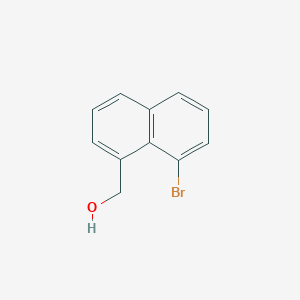

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
